N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2,4-dimethylbenzamide
Overview
Description
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2,4-dimethylbenzamide is a complex organic compound that features a benzamide core linked to a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2,4-dimethylbenzamide typically involves the following steps:
N-Alkylation: The initial step involves the N-alkylation of 3,4-dihydroisoquinoline derivatives.
Amide Formation: The alkylated product is then reacted with 2,4-dimethylbenzoic acid or its derivatives to form the desired benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.
Substitution: HNO₃, Cl₂, Br₂, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Nitrated or halogenated benzamide derivatives.
Scientific Research Applications
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2,4-dimethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-3-(3-oxo-1,4-benzoxazin-4-yl)propanamide
- **N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide
Uniqueness
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2,4-dimethylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2,4-dimethylbenzamide core, combined with the dihydroisoquinoline moiety, allows for unique interactions with molecular targets, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2,4-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-8-9-20(17(2)14-16)21(24)22-11-5-12-23-13-10-18-6-3-4-7-19(18)15-23/h3-4,6-9,14H,5,10-13,15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGSHFHJULHUDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCCN2CCC3=CC=CC=C3C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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